Axinastatin 1 Axinastatin 1 Axinastatin 1 is a natural product found in Stylissa massa, Phakellia, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 137647-92-8
VCID: VC21241686
InChI: InChI=1S/C38H56N8O8/c1-20(2)29-35(51)41-25(19-28(39)47)37(53)45-16-10-14-26(45)33(49)40-24(18-23-12-8-7-9-13-23)32(48)42-30(21(3)4)36(52)44-31(22(5)6)38(54)46-17-11-15-27(46)34(50)43-29/h7-9,12-13,20-22,24-27,29-31H,10-11,14-19H2,1-6H3,(H2,39,47)(H,40,49)(H,41,51)(H,42,48)(H,43,50)(H,44,52)/t24-,25-,26-,27-,29-,30-,31-/m0/s1
SMILES: CC(C)C1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)N1)C(C)C)C(C)C)CC4=CC=CC=C4)CC(=O)N
Molecular Formula: C38H56N8O8
Molecular Weight: 752.9 g/mol

Axinastatin 1

CAS No.: 137647-92-8

Cat. No.: VC21241686

Molecular Formula: C38H56N8O8

Molecular Weight: 752.9 g/mol

* For research use only. Not for human or veterinary use.

Axinastatin 1 - 137647-92-8

Specification

Description Axinastatin 1 is a natural product found in Stylissa massa, Phakellia, and other organisms with data available.
CAS No. 137647-92-8
Molecular Formula C38H56N8O8
Molecular Weight 752.9 g/mol
IUPAC Name 2-[(3S,6S,9S,15S,18S,21S,24S)-21-benzyl-2,5,8,14,17,20,23-heptaoxo-6,15,18-tri(propan-2-yl)-1,4,7,13,16,19,22-heptazatricyclo[22.3.0.09,13]heptacosan-3-yl]acetamide
Standard InChI InChI=1S/C38H56N8O8/c1-20(2)29-35(51)41-25(19-28(39)47)37(53)45-16-10-14-26(45)33(49)40-24(18-23-12-8-7-9-13-23)32(48)42-30(21(3)4)36(52)44-31(22(5)6)38(54)46-17-11-15-27(46)34(50)43-29/h7-9,12-13,20-22,24-27,29-31H,10-11,14-19H2,1-6H3,(H2,39,47)(H,40,49)(H,41,51)(H,42,48)(H,43,50)(H,44,52)/t24-,25-,26-,27-,29-,30-,31-/m0/s1
Standard InChI Key PICZCWCKOLHDOJ-GHTSNYPWSA-N
Isomeric SMILES CC(C)[C@H]1C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N1)C(C)C)C(C)C)CC4=CC=CC=C4)CC(=O)N
SMILES CC(C)C1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)N1)C(C)C)C(C)C)CC4=CC=CC=C4)CC(=O)N
Canonical SMILES CC(C)C1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)N1)C(C)C)C(C)C)CC4=CC=CC=C4)CC(=O)N

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